molecular formula C15H27NO4 B611241 N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine CAS No. 1453071-47-0

N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

货号: B611241
CAS 编号: 1453071-47-0
分子量: 285.38 g/mol
InChI 键: NEHSERYKENINRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TC-E 5002: 是一种选择性抑制组蛋白脱甲基酶 KDM2/7 亚家族的化合物N-(9-环丙基-1-氧代壬基)-N-羟基-β-丙氨酸该化合物在抑制包括 HeLa 和 KYSE-150 细胞在内的多种癌细胞生长方面展现出巨大潜力 .

生化分析

Biochemical Properties

TC-E 5002 plays a crucial role in biochemical reactions by inhibiting the activity of histone lysine demethylases KDM2A, KDM7A, and KDM7B. The inhibition constants (IC50) for these enzymes are 6.8 µM, 0.2 µM, and 1.2 µM, respectively . By inhibiting these enzymes, TC-E 5002 prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This compound interacts with various biomolecules, including transcription factors and cell cycle regulators, thereby influencing cellular functions .

Cellular Effects

TC-E 5002 has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, such as HeLa and KYSE150, TC-E 5002 inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase . This compound also decreases the expression of E2F1, a transcription factor activated by KDM7B, which is involved in cell cycle progression . Additionally, TC-E 5002 has been found to overcome cisplatin resistance in bladder cancer cells by reducing cell proliferation and promoting cell death .

Molecular Mechanism

The molecular mechanism of TC-E 5002 involves its selective inhibition of the KDM2/7 subfamily of histone lysine demethylases. By binding to the active site of these enzymes, TC-E 5002 prevents the demethylation of histone proteins, leading to increased levels of methylated histones . This alteration in histone methylation status affects chromatin structure and gene expression, resulting in changes in cellular functions. TC-E 5002 also influences the activity of transcription factors, such as E2F1, by modulating their expression and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TC-E 5002 have been observed to change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . In vitro studies have shown that prolonged exposure to TC-E 5002 leads to sustained inhibition of cell proliferation and increased cell death in cancer cells . Additionally, in vivo studies using mouse xenograft models have demonstrated that TC-E 5002 can reduce tumor growth over time .

Dosage Effects in Animal Models

The effects of TC-E 5002 vary with different dosages in animal models. In a mouse xenograft model, treatment with TC-E 5002 at a dosage of 10 mg/kg per day resulted in a significant reduction in tumor growth . Higher doses of TC-E 5002 may lead to increased toxicity and adverse effects, although specific data on toxic doses are limited. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

TC-E 5002 is involved in metabolic pathways related to histone demethylation. By inhibiting KDM2/7 enzymes, TC-E 5002 affects the methylation status of histone proteins, which in turn influences gene expression and cellular metabolism . The compound’s interaction with these enzymes can alter metabolic flux and metabolite levels, leading to changes in cellular functions and processes .

Transport and Distribution

Within cells and tissues, TC-E 5002 is transported and distributed through various mechanisms. The compound’s solubility in different solvents, such as DMSO and ethanol, facilitates its uptake and distribution in cellular environments . TC-E 5002 may interact with transporters and binding proteins that influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of TC-E 5002 is primarily within the nucleus, where it exerts its inhibitory effects on histone lysine demethylases . The compound’s activity is directed towards chromatin, where it modulates histone methylation and gene expression. TC-E 5002 may also undergo post-translational modifications that influence its targeting to specific nuclear compartments .

准备方法

合成路线和反应条件: TC-E 5002 的合成涉及 9-环丙基-1-氧代壬酸与 N-羟基-β-丙氨酸的反应。反应通常在偶联剂如 N,N'-二环己基碳二亚胺 (DCC) 和催化剂如 4-二甲氨基吡啶 (DMAP) 的存在下进行。 反应条件包括最初将温度保持在约 0-5°C,然后在数小时内逐渐升至室温 .

工业生产方法: TC-E 5002 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和精确控制反应条件,以确保高产率和纯度。 最终产物通常使用重结晶或色谱等技术进行纯化 .

化学反应分析

反应类型: 由于存在反应性官能团,TC-E 5002 主要经历取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

    取代反应: 常用试剂包括卤化剂和亲核试剂。条件通常涉及温和的温度和二氯甲烷等溶剂。

    氧化反应: 可以使用高锰酸钾或三氧化铬等试剂。这些反应通常需要酸性或碱性条件。

    还原反应: 常用的还原剂包括氢化铝锂或硼氢化钠。

主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生 TC-E 5002 的各种取代衍生物,而氧化和还原反应可能会导致形成化合物的不同氧化或还原形式 .

科学研究应用

TC-E 5002 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域 .

    化学: 用作研究组蛋白脱甲基酶(特别是 KDM2/7 亚家族)抑制的工具化合物。

    生物学: 用于研究中了解组蛋白脱甲基酶在基因表达和表观遗传调控中的作用。

    医学: 正在研究其在癌症治疗中的潜在治疗应用,特别是在抑制癌细胞生长和克服耐药性方面。

    工业: 用于开发针对组蛋白脱甲基酶的新药和治疗剂

属性

IUPAC Name

3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHSERYKENINRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453071-47-0
Record name N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Reactant of Route 2
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Reactant of Route 3
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Reactant of Route 4
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Reactant of Route 5
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Reactant of Route 6
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Customer
Q & A

Q1: How does TC-E 5002 interact with its target and what are the downstream effects?

A1: TC-E 5002 is a chemical inhibitor of the histone demethylase KDM7A [, ]. By inhibiting KDM7A, TC-E 5002 prevents the removal of methyl groups from histone H3K27. This increase in H3K27 di-methylation is associated with transcriptional repression. In the context of prostate and bladder cancer, TC-E 5002 treatment leads to decreased androgen receptor (AR) activity, reduced cell proliferation, and increased apoptosis [, ]. This effect on AR activity is attributed to the epigenetic regulation of AR target genes by KDM7A [, ].

Q2: What is known about the in vitro and in vivo efficacy of TC-E 5002?

A2: In vitro studies have demonstrated that TC-E 5002 effectively reduces the proliferation of both prostate and bladder cancer cell lines [, ]. Importantly, this effect was observed even in cisplatin-resistant bladder cancer cells []. In vivo studies using a mouse xenograft model further confirmed the efficacy of TC-E 5002, showing a reduction in bladder tumor growth following treatment []. This suggests that TC-E 5002 holds potential as a therapeutic agent, particularly for cases exhibiting resistance to existing treatments like cisplatin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。